2-Fluoro-6-(pyrimidin-4-yl)benzonitrile
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Overview
Description
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom at the 2-position and a pyrimidin-4-yl group at the 6-position of the benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile typically involves the introduction of the fluorine atom and the pyrimidin-4-yl group onto the benzonitrile core. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzonitrile ring. This can be followed by the coupling of the pyrimidin-4-yl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The pyrimidin-4-yl group can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyridin-4-yl)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-(pyrimidin-4-yl)benzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is unique due to the presence of both the fluorine atom and the pyrimidin-4-yl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties .
Properties
Molecular Formula |
C11H6FN3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-6-pyrimidin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-2-8(9(10)6-13)11-4-5-14-7-15-11/h1-5,7H |
InChI Key |
AQTQBUPFZJEKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=NC=NC=C2 |
Origin of Product |
United States |
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